An In-depth Technical Guide to 3-(2,3-Dimethylphenyl)butanoic Acid: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-(2,3-Dimethylphenyl)butanoic Acid: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive overview of 3-(2,3-Dimethylphenyl)butanoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Drawing upon data from analogous structures and established chemical principles, this document offers insights into its chemical properties, a plausible synthetic route, and its prospective role in therapeutic research.
Introduction: The Significance of Arylalkanoic Acids
Arylalkanoic acids are a class of organic compounds that feature prominently in pharmaceuticals. The presence of both a lipophilic aromatic ring and a hydrophilic carboxylic acid group imparts a unique physicochemical profile, enabling these molecules to interact with a variety of biological targets. A well-known example is 4-phenylbutyric acid (4-PBA), which has been investigated for its therapeutic potential as a chemical chaperone and histone deacetylase (HDAC) inhibitor in a range of diseases, including cancer and genetic metabolic syndromes.[1][2] The structural scaffold of 3-(2,3-Dimethylphenyl)butanoic acid, a derivative of this class, suggests its potential for similar biological activities, making it a compound of interest for researchers and drug development professionals.
Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C12H16O2 | Based on the chemical structure. |
| Molecular Weight | 192.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to other substituted phenylbutanoic acids.[4] |
| Melting Point | 70-85 °C | Estimated based on the melting point of 4-(2,5-dimethylphenyl)butanoic acid (75-78 °C).[4] The substitution pattern on the phenyl ring will influence the crystal lattice energy. |
| Boiling Point | > 300 °C | Extrapolated from the boiling point of 4-(2,5-dimethylphenyl)butanoic acid (325.4 °C at 760 mmHg).[4] |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The hydrophobic nature of the dimethylphenyl group is expected to dominate, leading to low aqueous solubility, a common feature of such derivatives.[7] |
| pKa | ~4.5 - 5.0 | Typical range for carboxylic acids. The electron-donating methyl groups on the phenyl ring may slightly increase the pKa compared to unsubstituted benzoic acid. |
Synthesis of 3-(2,3-Dimethylphenyl)butanoic Acid
A plausible and efficient method for the synthesis of 3-(2,3-Dimethylphenyl)butanoic acid is through the palladium-catalyzed conjugate addition of an appropriate arylboronic acid to a crotonate derivative.[8][9] This approach offers high diastereoselectivity and utilizes readily available starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-(2,3-Dimethylphenyl)butanoic acid.
Step-by-Step Experimental Protocol
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Palladium-Catalyzed Conjugate Addition:
-
To a solution of ethyl crotonate (1 equivalent) in a suitable solvent system such as a methanol/water mixture, add 2,3-dimethylphenylboronic acid (1.5 equivalents).
-
Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)2, 0.05 equivalents), and a suitable ligand (e.g., a bipyridine derivative, 0.2 equivalents).[8]
-
The reaction is typically carried out at an elevated temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the product, ethyl 3-(2,3-dimethylphenyl)butanoate, is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
-
Hydrolysis of the Ester:
-
The purified ethyl 3-(2,3-dimethylphenyl)butanoate is dissolved in a suitable solvent like ethanol.
-
An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is added, and the mixture is heated to reflux.
-
The progress of the hydrolysis is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous residue is washed with a non-polar organic solvent to remove any unreacted ester.
-
The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(2,3-Dimethylphenyl)butanoic acid.
-
Spectroscopic Characterization (Predicted)
The structural confirmation of 3-(2,3-Dimethylphenyl)butanoic acid would rely on a combination of spectroscopic techniques.[10][11][12][13]
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:
-
A broad singlet for the carboxylic acid proton (–COOH), typically downfield (>10 ppm).
-
Multiplets in the aromatic region (around 7.0-7.3 ppm) corresponding to the three protons on the dimethylphenyl ring.
-
A multiplet for the proton at the C3 position (–CH–).
-
A doublet for the methyl group at the C3 position (–CH(CH 3)–).
-
Two singlets for the two methyl groups on the phenyl ring.
-
A doublet of doublets for the two diastereotopic protons at the C2 position (–CH 2–COOH).
-
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would provide information about the carbon skeleton. Expected signals include:
-
A signal for the carboxylic acid carbon (–C OOH) at around 170-180 ppm.
-
Several signals in the aromatic region (120-140 ppm) for the carbons of the phenyl ring.
-
Signals for the aliphatic carbons of the butanoic acid chain and the methyl groups.
-
-
IR (Infrared) Spectroscopy: The IR spectrum would confirm the presence of key functional groups:
-
A broad O–H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm-1.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm-1.
-
C–H stretching bands for the aromatic and aliphatic protons.
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 192.25. Fragmentation patterns would likely show the loss of the carboxylic acid group and other characteristic fragments.
Potential Applications in Drug Discovery
Derivatives of phenylbutanoic acid have shown promise in various therapeutic areas.[1][7][14][15]
-
Anticancer Activity: Phenylbutyric acid and its derivatives have been reported to exhibit anticancer effects, potentially through the inhibition of histone deacetylases (HDACs) and pyruvate dehydrogenase kinases (PDKs).[7][14] The structural modifications in 3-(2,3-Dimethylphenyl)butanoic acid could modulate its activity and selectivity towards these or other cancer-related targets.
-
Neurological Disorders: Phenylbutyrate has been studied for its neuroprotective effects and its ability to act as a chemical chaperone, which may be beneficial in neurodegenerative diseases.[2] The lipophilicity of the dimethylphenyl group in the target compound could potentially enhance its ability to cross the blood-brain barrier.
-
Metabolic Diseases: Due to the role of related compounds in modulating metabolic pathways, 3-(2,3-Dimethylphenyl)butanoic acid could be a candidate for investigation in the context of metabolic disorders.[2]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(2,3-Dimethylphenyl)butanoic acid. Based on the general properties of carboxylic acids and related compounds, the following safety measures are recommended[16][17][18][19]:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention.
Conclusion
3-(2,3-Dimethylphenyl)butanoic acid represents a promising, yet underexplored, molecule within the pharmacologically relevant class of arylalkanoic acids. This guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and its potential therapeutic applications. The insights presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, encouraging further investigation into this and related compounds.
References
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Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives. PubMed. Available at: [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]
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The Role of 4-Phenylbutyric Acid in Pharmaceutical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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A Mitochondria-Targeted Phenylbutyric Acid Prodrug Confers Drastically Improved Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]
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Phenylbutyric Acid: Simple Structure - Multiple Effects. Bentham Science. Available at: [Link]
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Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. ResearchGate. Available at: [Link]
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Clinical and Experimental Applications of Sodium Phenylbutyrate. PMC. Available at: [Link]
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Chemical Properties of Butanoic acid, 3,3-dimethyl- (CAS 1070-83-3). Cheméo. Available at: [Link]
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4-(2,5-dimethylphenyl)butanoic acid | CAS 1453-06-1. LookChem. Available at: [Link]
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low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available at: [Link]
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